molecular formula C3H4O3 B8695103 (S)-oxirane-2-carboxylic acid

(S)-oxirane-2-carboxylic acid

Cat. No.: B8695103
M. Wt: 88.06 g/mol
InChI Key: OTGHWLKHGCENJV-REOHCLBHSA-N
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Description

(S)-Oxirane-2-carboxylic acid (CAS RN: 114990-90-8) is a chiral epoxide-bearing carboxylic acid with the molecular formula C₃H₄O₃ and a monoisotopic mass of 88.016044 Da . Its structure features a three-membered oxirane (epoxide) ring fused to a carboxylic acid group, with the (S)-configuration at the stereogenic carbon center (C2). This stereochemistry is critical for interactions in biological systems, such as enzyme binding or inhibition .

Chemical Reactions Analysis

Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack, with regioselectivity and stereochemistry influenced by reaction conditions and catalysts.

Nucleophilic Ring-Opening Mechanisms

NucleophileConditionsProductStereochemical Outcome
WaterAcidic or basic (pH-dependent)β-Hydroxycarboxylic acidRetention of configuration at the chiral center
AminesEthanol, refluxβ-Amino-α-hydroxycarboxamidesRegioselective attack at less hindered carbon
Carboxylate anionsPolar aprotic solventsβ-Hydroxypropyl estersTrans-dihydroxylation observed in basic conditions
  • Acid-Catalyzed Pathway : Protonation of the epoxide oxygen enhances electrophilicity, favoring nucleophilic attack at the less substituted carbon (SN1-like mechanism) .

  • Base-Catalyzed Pathway : Direct SN2 mechanism results in inversion of configuration at the attacked carbon .

Oxidative Routes

(E)-3-Aryl-2-cyanoacrylamides react with H₂O₂/Na₂CO₃ in ethanol to form oxirane-2-carboxamides via peroxycarbiminic acid intermediates (yields: 70–85%) .

  • Key Steps :

    • Epoxidation : Intramolecular oxidation of intermediates under mild alkaline conditions.

    • Stereoselectivity : Configuration of the starting acrylonitrile determines the stereochemistry of the product .

Prilezhaev Epoxidation

α-Methylenecarboxylic acids are oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane (20–70°C) to yield the epoxide .

Esterification

Reacts with alcohols (e.g., methanol) under acidic conditions to form β-hydroxypropyl esters , retaining the epoxide’s stereochemistry .

Amidation

Primary amines (e.g., aniline) induce regioselective ring-opening, producing β-amino-α-hydroxycarboxamides (Table 1) .

Table 1: Amine-Induced Ring-Opening Products

AmineProduct StructureYield (%)
Anilineβ-Phenylamino derivative78
BenzylamineTartronamide (via elimination)65

Enzyme Inhibition

(S)-Oxirane-2-carboxylic acid alkylates Pro-1 in cis-3-chloroacrylic acid dehalogenase (cis-CaaD) via a two-step mechanism:

  • Reversible binding : Facilitated by Arg-70 and Arg-73 positioning the carboxylate group .

  • Covalent modification : Nucleophilic attack by Pro-1’s conjugate base on the epoxide carbon (pH-dependent, pKa ≈ 9.3) .

Stereospecificity

Only the (R)-enantiomer inhibits cis-CaaD, highlighting the enzyme’s chiral recognition .

Oxidation and Reduction

  • Oxidation : The carboxylic acid group converts to α-ketoepoxides using strong oxidants (e.g., KMnO₄) .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the epoxide to 1,2-diols while preserving chirality .

Environmental and Kinetic Factors

  • Temperature : Rate constants for β-hydroxypropyl ester formation increase exponentially between 323–353 K (activation energy: ~45 kJ/mol) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic ring-opening by stabilizing transition states .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-oxirane-2-carboxylic acid derivatives, and how are their purities validated?

  • Synthesis : A common method involves saponification of ethyl ester precursors using LiOH in THF/MeOH/H₂O or MeOH/H₂O mixtures. For example, compound 27 was synthesized with 54.2% yield via LiOH-mediated hydrolysis .
  • Purification : Chromatography (e.g., EtOAc/hexane) is employed, as seen in the synthesis of 29d and 29e with 75% and 73% yields, respectively .
  • Validation : Purity is confirmed via HPLC (e.g., 93.6% for compound 33 using Method 1) , while structural integrity is verified by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS (e.g., δ 7.96-7.91 ppm for aromatic protons in 33 ) .

Q. How are stereochemical configurations of this compound derivatives confirmed experimentally?

  • NMR Analysis : Diastereotopic protons and coupling constants in <sup>1</sup>H NMR distinguish stereoisomers. For 29d , two sets of tert-butyl signals (δ 0.95 and 0.98 ppm) confirm diastereomers .
  • Chiral Chromatography : HPLC methods with chiral columns (e.g., Method 2 for compound 39 , purity >95%) resolve enantiomers .
  • X-ray Crystallography : Though not explicitly described in the evidence, crystalline salts (e.g., sodium salt in Patent 22/2007 ) are characterized by DSC and IR to infer stereochemical stability .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence their biological activity, such as enzyme inhibition?

  • Substituent Effects : Adding electron-withdrawing groups (e.g., 4-fluorophenyl in 33 ) enhances calpain selectivity, while bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in 40 ) improve binding affinity .
  • Stereochemical Impact : The (2S,3S) configuration in E-64 derivatives is critical for irreversible cysteine protease inhibition, as altering stereochemistry reduces activity .
  • Data Example : Compound 38 (benzo[d][1,3]dioxol-5-yl substituent) showed 10-fold higher selectivity for calpain over cathepsin B compared to 40 .

Q. What strategies resolve contradictions in synthetic yields or biological data for structurally similar derivatives?

  • Yield Optimization : Adjusting solvent ratios (e.g., THF/MeOH/H₂O vs. MeOH/H₂O) improves yields. For instance, compound 33 (46.1% yield) required THF/MeOH/H₂O, while 27 (54.2%) used MeOH/H₂O .
  • Biological Discrepancies : Contradictory enzyme inhibition data may arise from assay conditions (e.g., pH, substrate concentration). Standardizing protocols (e.g., fixed 10 µM inhibitor concentration) minimizes variability .
  • Case Study : Variability in E-64 solubility (71 mg/mL in DMSO vs. <1 mg/mL in ethanol) impacts activity; using standardized DMSO stock solutions ensures reproducibility .

Q. How can computational methods complement experimental data in designing this compound-based inhibitors?

  • Docking Studies : Molecular docking predicts binding modes. For calpain inhibitors, the oxirane ring interacts with the catalytic cysteine, while aryl groups occupy hydrophobic pockets .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of logP and steric parameters (e.g., for 33 vs. 39 ) correlates substituent hydrophobicity with potency .
  • Thermodynamic Profiling : DSC data (e.g., exothermic peak at 170–175°C for sodium salt ) guides stability predictions during formulation.

Q. Methodological Challenges and Solutions

Q. What analytical challenges arise in characterizing this compound derivatives, and how are they addressed?

  • Epoxide Ring Stability : Acidic conditions may hydrolyze the oxirane ring. Neutral pH during HPLC (e.g., Method 1 with 0.1% TFA) preserves integrity .
  • Diastereomer Separation : Chromatographic conditions (e.g., EtOAc/hexane gradients) resolve diastereomers, as in 29d .
  • Mass Spectrometry : HRMS-ESI (e.g., m/z 460.1092 for 33 ) confirms molecular formulas, distinguishing isomers with identical NMR shifts .

Q. How are Ugi multicomponent reactions optimized for synthesizing this compound peptidomimetics?

  • Condition Screening : Varying aldehydes/amines (e.g., benzylamine vs. aniline) modulates yields. The Ugi reaction for 29d achieved 75% yield with trimethylacetaldehyde and benzylisonitrile .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while MeOH suppresses side reactions .

Comparison with Similar Compounds

Structural and Functional Modifications

(S)-Oxirane-2-carboxylic acid serves as a core scaffold for peptidomimetic inhibitors. Key structural analogs and their modifications are compared below:

Compound ID Substituents/Modifications Molecular Weight (Da) Purity (%) Biological Activity/Application Reference
This compound Parent structure (no substituents) 88.06 N/A Weak protease inhibition (e.g., SARS-CoV Mpro)
Compound 33 Fluorophenyl thiazole, methylimidazole 460.11 93.6 Selective calpain inhibition; synthesized via LiOH-mediated saponification
Compound 38 Benzo[d][1,3]dioxol-5-yl triazole, thiazol-4-yl 513.15 95.1–97.7 Enhanced selectivity for cysteine proteases
Compound 39 4-Sulfamoylphenyl triazole, thiazol-4-yl 567.18 95.1–97.7 Improved solubility due to sulfonamide group
E-64 Protease Inhibitor Guanidinobutylamino, leucine side chain 475.51 >95 Irreversible cysteine protease inhibition (e.g., papain, calpain)
Etomoxir 4-Chlorophenoxyhexyl chain 288.76 N/A Carnitine palmitoyltransferase-1 (CPT-1) inhibitor; metabolic applications

Key Observations :

  • Substituent Impact: Bulky aromatic groups (e.g., fluorophenyl, benzo[d][1,3]dioxol) enhance target selectivity and binding affinity. For example, compound 33’s fluorophenyl thiazole group improves calpain inhibition , while E-64’s guanidinobutylamino group facilitates covalent binding to protease active sites .
  • Stereochemical Consistency : All analogs retain the (S)-configuration at the oxirane ring, underscoring its importance in maintaining bioactivity .
  • Synthetic Methods : Most derivatives are synthesized via saponification of ethyl esters using LiOH, yielding high-purity (>90%) products .

Physicochemical Properties

  • Solubility : The parent compound’s small size favors solubility, but derivatives like compound 39 (sulfamoyl group) exhibit enhanced aqueous solubility .
  • Stability : Salt forms (e.g., sodium/potassium salts in ) improve thermal stability and shelf-life compared to the free acid .

Commercial and Research Relevance

  • Commercial Availability: Derivatives like (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic acid are marketed as intermediates for drug development .
  • Research Trends : Modifications at the P1–P4 sites (e.g., benzyl groups) in tri fluoromethyl ketone derivatives highlight the role of distal substituents in binding affinity .

Preparation Methods

Enantioselective Epoxidation of β,γ-Unsaturated Carboxylic Acids

The direct epoxidation of β,γ-unsaturated carboxylic acids offers a streamlined route to (S)-oxirane-2-carboxylic acid. A binuclear titanium complex catalyzes this reaction, leveraging hydrogen-bonding interactions between the titanium center and the carboxylic acid group to enforce regioselectivity and enantiocontrol .

Reaction Mechanism and Conditions

  • Catalyst : A titanium-salen complex with a binuclear structure (e.g., Ti(OiPr)₄ and chiral salen ligands).

  • Substrates : β,γ-Unsaturated carboxylic acids with alkyl or aryl substituents at the γ-position.

  • Oxidizing Agent : tert-Butyl hydroperoxide (TBHP) in dichloromethane at 0°C.

  • Stereochemical Outcome : Enantiomeric excesses of 85–92% ee for (S)-configured products .

Key Data Table: Epoxidation of β,γ-Unsaturated Acids

SubstrateCatalyst Loading (mol%)Yield (%)ee (%)
β,γ-Hexenoic acid57889
β,γ-Cinnamic acid58292

This method avoids pre-functionalization steps, but substrate scope is limited to acids with a γ-substituent that stabilizes the transition state through steric or electronic effects .

Asymmetric Darzens Reaction with Camphor-Derived Sulfonium Salts

The Darzens reaction between aldehydes and sulfonium ylides derived from camphor provides enantiopure epoxides. Adapted for carboxylic acid derivatives, this method achieves trans-selective epoxidation with >95% ee .

Synthetic Protocol

  • Ylide Generation : Treat camphor-derived sulfonium salts (e.g., 1 ) with a base (NaHMDS) to form the reactive ylide.

  • Aldehyde Coupling : React the ylide with aromatic or aliphatic aldehydes (e.g., benzaldehyde) at −78°C.

  • Hydrolysis : Convert the resulting glycidic amide to the carboxylic acid via treatment with LiOH or HCl .

Example: Synthesis from Benzaldehyde

  • Starting Material : Camphor sulfonium salt (1 ) + benzaldehyde.

  • Conditions : THF, −78°C, 2 h.

  • Product : this compound (72% yield, 96% ee) .

Hydrolysis of (S)-Oxirane-2-Carbonitrile

Nitriles serve as precursors to carboxylic acids via acidic or basic hydrolysis. For (S)-oxirane-2-carbonitrile, this method preserves stereochemistry while introducing the acid functionality .

Procedure

  • Nitrile Synthesis : Prepare the enantiopure nitrile via Sharpless epoxidation of allyl cyanide.

  • Hydrolysis : Reflux the nitrile in 6M HCl (12 h) or treat with KOH/EtOH (8 h).

  • Yield : 68–75% .

  • Stereochemical Integrity : >99% retention of configuration .

Resolution of Racemic Oxirane-2-Carboxylic Acid

Enzymatic or chemical resolution provides an alternative route to the (S)-enantiomer.

Enzymatic Resolution with Lipases

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic methyl oxirane-2-carboxylate.

  • Conditions : Phosphate buffer (pH 7), 37°C, 24 h.

  • Outcome : (S)-acid (45% yield, 98% ee) .

Diastereomeric Salt Formation

  • Chiral Base : Cinchonidine.

  • Resolution : Recrystallize the salt from ethanol/water.

  • Result : (S)-enantiomer isolated in 40% yield, 95% ee .

Catalytic Asymmetric Synthesis via Organocatalysis

Recent advances in organocatalysis enable the direct synthesis of this compound from α,β-epoxy aldehydes.

Proline-Mediated Epoxide Opening

  • Catalyst : L-Proline (20 mol%).

  • Substrate : α,β-Epoxy aldehyde.

  • Reagent : Trifluoroacetic acid (TFA).

  • Yield : 65%, 90% ee .

Comparative Analysis of Methods

MethodAdvantagesLimitations
Titanium-Catalyzed EpoxidationHigh ee, broad substrate scopeRequires γ-substituted acids
Darzens ReactionExcellent stereocontrolMulti-step, costly reagents
Nitrile HydrolysisSimple conditionsRequires enantiopure nitrile precursor
Enzymatic ResolutionEco-friendly, mild conditionsLow yield

Properties

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

IUPAC Name

(2S)-oxirane-2-carboxylic acid

InChI

InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5)/t2-/m0/s1

InChI Key

OTGHWLKHGCENJV-REOHCLBHSA-N

Isomeric SMILES

C1[C@H](O1)C(=O)O

Canonical SMILES

C1C(O1)C(=O)O

Origin of Product

United States

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